3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as CTB, is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter release. It has been shown to inhibit voltage-gated calcium channels and to increase the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a variety of biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release, as well as the inhibition of cell proliferation and migration. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is its versatility in scientific research applications. It can be used in a variety of different experiments and has been shown to have a wide range of effects on different cellular processes. However, one limitation is that it can be difficult to work with due to its low solubility in water and some organic solvents.
Future Directions
There are many potential future directions for research involving 3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. One area of interest is in the development of new drugs that target ion channels and neurotransmitter release. 3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide could also be used in the development of new treatments for diseases such as Parkinson's and Alzheimer's, which are associated with dysfunction in these pathways. Additionally, 3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide could be used in the study of other cellular processes, such as apoptosis and autophagy.
Synthesis Methods
The synthesis of 3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with thiosemicarbazide, followed by reaction with phenyl isocyanate. This results in the formation of the thiazole ring, which is an important structural feature of the compound. The final step involves chlorination of the benzene ring to produce the final product.
Scientific Research Applications
3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and synaptic transmission. It has also been used to investigate the mechanisms of action of various drugs and to study the effects of different compounds on cellular signaling pathways.
properties
IUPAC Name |
3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-7-8-13(9-14(11)18)16(21)20-17-19-15(10-22-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGQPJMPYSZBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.